2-(1H-Indol-5-yl)acetonitrile chemical structure and CAS number
2-(1H-Indol-5-yl)acetonitrile chemical structure and CAS number
An In-Depth Technical Guide to 2-(1H-Indol-5-yl)acetonitrile for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-(1H-Indol-5-yl)acetonitrile. It moves beyond a simple data sheet to provide actionable insights into its synthesis, applications, and handling, grounded in established scientific principles. The indole scaffold is a cornerstone of medicinal chemistry, and understanding the nuances of its functionalized derivatives is paramount for innovation.
Core Chemical Identity and Physicochemical Properties
2-(1H-Indol-5-yl)acetonitrile is a bifunctional molecule featuring the privileged indole nucleus and a reactive acetonitrile group. This combination makes it a versatile intermediate for constructing more complex molecular architectures. The acetonitrile moiety, in particular, serves as a valuable synthon, capable of being transformed into various functional groups essential for modulating pharmacological activity.
The fundamental identifiers and properties of this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| Chemical Name | 2-(1H-Indol-5-yl)acetonitrile | [1][2] |
| CAS Number | 23690-49-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| Synonyms | 1H-Indole-5-acetonitrile, 2-(5-Indolyl)acetonitrile | [1][2] |
| Purity (Typical) | ≥95% | [1][3] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Molecular Structure Visualization
The structure consists of a bicyclic indole ring system with an acetonitrile group attached at the C5 position of the benzene ring.
Caption: Chemical structure of 2-(1H-Indol-5-yl)acetonitrile.
Synthesis and Mechanistic Considerations
The synthesis of indoleacetonitriles is a well-trodden path in organic chemistry, yet the specific regiochemistry (attachment at the C5 position) requires careful strategic planning. A common and effective method involves the direct conversion of a precursor like 3-(2-nitroethyl)-1H-indole. This transformation is not merely a reduction; it involves a sophisticated cascade of reactions.
A recently developed method provides an efficient pathway by activating inert 3-(2-nitroethyl)-1H-indole byproducts, which can form during other indole syntheses, and converting them into the desired 2-(1H-indol-2-yl)acetonitriles.[4][5] While this specific literature focuses on the 2-substituted isomer, the principles of activating a side chain and inducing rearrangement are broadly applicable and provide a framework for understanding potential synthetic routes to the 5-substituted isomer.
Conceptual Synthesis Workflow
The following workflow illustrates a plausible synthetic strategy, highlighting the critical transformations required. The choice of reagents is crucial; for instance, using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine (Et₃N) is a classic approach to facilitate elimination and rearrangement cascades necessary for nitrile formation from nitroalkane precursors.[4]
Caption: Conceptual workflow for the synthesis of 2-(1H-Indol-5-yl)acetonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The indole ring is a privileged scaffold in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. Indole derivatives are known to possess diverse pharmacological activities, including anti-allergic, central nervous system depressant, and muscle relaxant properties.[6]
2-(1H-Indol-5-yl)acetonitrile is a particularly valuable building block for several reasons:
-
Versatile Handle: The acetonitrile group can be hydrolyzed to a carboxylic acid (a common feature in bioactive molecules), reduced to an amine (for building further complexity), or used in cycloaddition reactions.
-
Key Intermediate: It serves as a crucial precursor for the synthesis of more complex, biologically active compounds. Derivatives of indole-acetic acids are found in numerous natural products and are key intermediates in the total synthesis of various pharmaceutical agents.[5]
Role as a Precursor in Drug Development
The molecule's utility lies in its role as a foundational piece for generating libraries of compounds for high-throughput screening or for the targeted synthesis of specific drug candidates.
Caption: Role of 2-(1H-Indol-5-yl)acetonitrile as a versatile precursor.
Experimental Protocol: Representative Synthesis
The following protocol is a generalized procedure adapted from established methods for the synthesis of related indole derivatives and should be optimized for specific laboratory conditions.[4][7]
Objective: To synthesize 2-(1H-Indol-5-yl)acetonitrile from a 5-substituted indole precursor.
Materials:
-
5-(2-Nitroethyl)-1H-indole (1.0 mmol, 1 equiv.)
-
Phosphorus oxychloride (POCl₃) (2.0 mmol, 2 equiv.)
-
Triethylamine (Et₃N) (4.0 mmol, 4 equiv.)
-
Anhydrous Benzene or Toluene (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexane for chromatography
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(2-nitroethyl)-1H-indole (1.0 mmol) and anhydrous benzene (5 mL).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Add phosphorus oxychloride (2.0 mmol) dropwise with stirring. Allow the mixture to stir for 5 minutes at this temperature.
-
Base Addition: Add triethylamine (4.0 mmol) in a single portion. A precipitate may form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(1H-Indol-5-yl)acetonitrile.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Safety, Handling, and Storage
As with any nitrile-containing compound, appropriate safety precautions are mandatory. The safety profile is primarily dictated by the acetonitrile functional group.
-
Hazard Classification: Acetonitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling Precautions:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
2-(1H-Indol-5-yl)acetonitrile is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its unique structural features provide a robust platform for the synthesis of novel therapeutics. A thorough understanding of its chemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, is essential for any research team aiming to leverage its full potential. By applying these principles, scientists can effectively and safely utilize this versatile building block to advance the frontiers of medicinal chemistry.
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